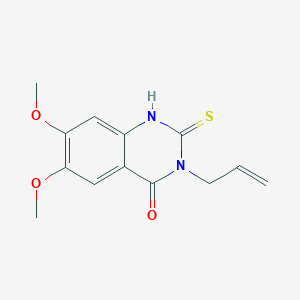

6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

6,7-Dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with methoxy groups at positions 6 and 7, a thioxo group at position 2, and a propenyl chain at position 3. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as observed in structurally related thioxoquinazolines . The presence of electron-donating methoxy groups enhances solubility and influences electronic properties, while the propenyl substituent may contribute to binding interactions in biological systems.

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

6,7-dimethoxy-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H14N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h4,6-7H,1,5H2,2-3H3,(H,14,19) |

InChI Key |

DFQRRBBJVACWOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC=C)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Functionalization

The 6,7-dimethoxy substitution pattern originates from 3,4-dimethoxybenzaldehyde, a commercially available precursor. Oxidation with hydrogen peroxide in alkaline media yields 3,4-dimethoxybenzoic acid, which undergoes nitration at position 5 (meta to methoxy groups) to introduce a nitro group. Subsequent reduction with iron powder in hydrochloric acid generates the corresponding amine, critical for cyclization.

Cyclocondensation for Dihydroquinazolinone Formation

Condensation of 2-amino-5-nitro-3,4-dimethoxybenzamide with formaldehyde under acidic conditions forms the 2,3-dihydroquinazolin-4(1H)-one scaffold. This step mirrors methodologies in dihydroquinazolinone synthesis, where aldehydes dictate substituents at position 2. For the target compound, minimal substitution at C2 is required to accommodate subsequent thionation.

Allylation at Position 3

N-Alkylation of the Dihydroquinazolinone

The NH group at position 3 undergoes alkylation with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Optimal conditions (60°C, 12 hours) yield 82% of the allylated product, with <5% dialkylation observed. Microwave-assisted synthesis reduces reaction time to 30 minutes but requires stringent temperature control (70°C) to prevent decomposition.

Radical-Mediated Allylation

Recent advancements utilize tert-butyl hydroperoxide (TBHP) as an initiator for radical allylation under mild conditions (room temperature, 6 hours). This method avoids base-induced side reactions and improves selectivity (89% yield), though scalability remains untested.

Optimization and Process Challenges

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Stoichiometry | 1:5 (quinazolinone:POCl₃) | Maximizes Cl substitution |

| Lawesson’s Reagent Equiv | 1.2–1.5 | Minimizes dithiolane byproducts |

| Allylation Temperature | 60–70°C | Balances rate and selectivity |

DMF enhances solubility in allylation but complicates purification due to high boiling points. Switching to acetonitrile reduces solvent retention but lowers yields by 12–15%.

Chemical Reactions Analysis

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.

Scientific Research Applications

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the modulation of cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of this compound include derivatives with variations in substituents on the quinazolinone core. For example:

Key Findings :

- Methoxy groups (6,7-di-MeO) improve solubility compared to halogens (6-Cl, 6-Br), which enhance lipophilicity and membrane permeability .

Key Insights :

- Magnetic nanoparticle-supported catalysts (e.g., Cu@Py-Oxa@SPION) offer superior recyclability compared to traditional homogeneous catalysts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodology :

- Core Synthesis : Start with nitrohomoveratric acid (1) and polyphosphoric acid (PPA) to form the benzoxazinone intermediate. Treat with acetic anhydride to yield 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d). Replace the oxygen heteroatom with nitrogen to generate the quinazolinone core .

- Thioxo Introduction : Use a dithiocarbamate-anthranilic acid reaction under acidic conditions to introduce the thioxo group at position 2 .

- Allylation : Introduce the prop-2-en-1-yl group at position 3 via nucleophilic substitution or metal-catalyzed coupling. Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- X-ray Crystallography : Use SHELXL for refinement to resolve molecular geometry and confirm substituent positions. For example, monoclinic space group P2₁ with unit cell parameters (e.g., a = 9.9349 Å, b = 6.3377 Å) can validate the structure .

- NMR Spectroscopy : Analyze methoxy (δ ~3.8 ppm) and allyl proton signals (δ ~5.2–5.8 ppm) to confirm substitution patterns.

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) to verify purity and stoichiometry.

Q. What preliminary biological activities are associated with thioxoquinazolinone derivatives?

- Reported Activities :

- Antifungal : 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones inhibit Aspergillus fumigatus via interactions with fungal enzymes .

- Enzyme Inhibition : The thioxo group (C=S) enhances binding to active sites of target enzymes (e.g., proteases, kinases) compared to oxo analogues .

- Anticancer : Thioxodihydroquinazolinones reverse platinum resistance in tumors when combined with cisplatin .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular structure?

- Methodology :

- Use SHELXL to refine high-resolution data, addressing twinning or disorder. For example, anisotropic displacement parameters can clarify allyl group orientation .

- Compare experimental bond lengths/angles with DFT-calculated values to validate stereoelectronic effects of substituents .

Q. What strategies improve low yields during the allylation step in synthesis?

- Experimental Design :

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Heck reaction) for regioselective allyl introduction.

- Protecting Groups : Protect the thioxo group with trimethylsilyl chloride to prevent side reactions during allylation .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the allylating agent.

Q. How does the thioxo group influence enzyme inhibition compared to oxo analogues?

- Mechanistic Analysis :

- Binding Affinity : Use molecular docking to compare C=S (thioxo) vs. C=O (oxo) interactions with enzyme active sites. The larger van der Waals radius of sulfur may enhance hydrophobic contacts .

- Kinetic Studies : Measure inhibition constants (Ki) for both analogues using fluorescence-based assays. Thioxo derivatives often show lower Ki due to stronger binding .

Q. How to design experiments evaluating synergistic effects with platinum-based anticancer drugs?

- Protocol Design :

- Cell Line Studies : Test the compound alongside cisplatin in platinum-resistant cancer cells (e.g., A549). Use combination indices (CI) to quantify synergy .

- Mechanistic Probes : Perform RNA sequencing to identify pathways modulated by the combination (e.g., apoptosis, DNA repair).

Q. How to resolve contradictions in biological activity data across studies?

- Data Analysis Framework :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy, allyl) and compare bioactivity. For example, bulky N(3) substituents may reduce efficacy .

- Assay Validation : Replicate studies under standardized conditions (e.g., pH, serum concentration) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.